HI-Topk-032

TOPK Kinase Assay IC50 Comparison Chemical Probe Potency

HI-TOPK-032 is a cell-permeable, ATP-competitive, reversible indolizinoquinoxaline derivative that acts as a specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). It inhibits TOPK kinase activity with an IC50 of approximately 2 μM and has minimal activity against closely related MAPKK family members ERK1, JNK1, and p38 at comparable concentrations.

Molecular Formula C20H11N5OS
Molecular Weight 369.4 g/mol
CAS No. 799819-78-6
Cat. No. B3063791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHI-Topk-032
CAS799819-78-6
SynonymsHI-TOPK-032
N-(12-cyanoindolizino(2,3-b)quinoxalin-2-yl)thiophene-2-carboxamide
Molecular FormulaC20H11N5OS
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N
InChIInChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26)
InChIKeyBCSBXWKRZUPFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HI-TOPK-032 (CAS 799819-78-6) – A Differentiated TOPK/PBK Inhibitor for Targeted Cancer Research


HI-TOPK-032 is a cell-permeable, ATP-competitive, reversible indolizinoquinoxaline derivative that acts as a specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). It inhibits TOPK kinase activity with an IC50 of approximately 2 μM and has minimal activity against closely related MAPKK family members ERK1, JNK1, and p38 at comparable concentrations . The compound is widely used as a chemical probe to investigate TOPK-dependent signaling in colon, ovarian, and hematological malignancies, and it has demonstrated in vivo efficacy in colon cancer xenograft models [1].

Why TOPK Inhibitors Are Not Interchangeable: The Case for HI-TOPK-032 in Procurement Decisions


TOPK inhibitors exhibit substantial divergence in potency, off-target profiles, and physicochemical properties that directly impact experimental design and data interpretation. While nanomolar-potency agents like OTS514 (IC50 = 2.6 nM) and OTS964 (IC50 = 28 nM) offer high target engagement, they also carry significant liabilities: OTS514 demonstrates promiscuous inhibition across multiple kinase families, and OTS964 potently inhibits CDK11 (Kd = 40 nM), confounding cell-cycle studies [1] [2]. In contrast, HI-TOPK-032's micromolar potency and cleaner selectivity profile make it a distinct tool for experiments where avoiding off-target cytotoxicity or CDK inhibition is paramount. Substituting one TOPK inhibitor for another without accounting for these differences can lead to misinterpretation of phenotypic outcomes and wasted research resources.

Quantitative Differentiation of HI-TOPK-032 Versus OTS514 and OTS964: A Procurement Evidence Guide


TOPK Inhibitory Potency: HI-TOPK-032 Provides a Micromolar Alternative to Nanomolar Inhibitors

HI-TOPK-032 inhibits TOPK with an IC50 of 2 μM, which is approximately 770-fold less potent than OTS514 (IC50 = 2.6 nM) and 71-fold less potent than OTS964 (IC50 = 28 nM) [1] [2]. This lower potency is not a liability but a differentiating feature for experiments where complete ablation of TOPK activity is undesirable, or where high-concentration controls are needed to assess target engagement windows.

TOPK Kinase Assay IC50 Comparison Chemical Probe Potency

Kinase Selectivity: HI-TOPK-032 Shows Cleaner Off-Target Profile Than OTS514 and OTS964

At 2 μM, HI-TOPK-032 inhibits TOPK by 60% while showing 0% inhibition of ERK1, JNK1, and p38, and only 20% inhibition of MEK1 [1]. In contrast, OTS514 at 0.2 μM (a concentration 10-fold lower) inhibits TOPK by 84% but also inhibits cSrc (61%), FLT3 (44%), CDK2/Cyclin A (60%), and TAK1 (42%), among others [2]. OTS964 at 2 μM inhibits TOPK by 80% but also strongly inhibits cSrc (88%), FLT3 (72%), FYN (63%), LYN (77%), MELK (61%), and BTK (52%) [2]. Furthermore, OTS964 is a potent CDK11 inhibitor with a Kd of 40 nM, a liability not shared by HI-TOPK-032 .

Kinase Selectivity Off-Target Profiling Chemical Probe Specificity

Cellular Antiproliferative Activity in Medulloblastoma: HI-TOPK-032 Demonstrates Sub-Micromolar Efficacy

In medulloblastoma cell lines, HI-TOPK-032 inhibits cell viability with IC50 values of 1.241 μM (Daoy cells) and 1.335 μM (D341 cells) [1]. While OTS514 and OTS964 exhibit lower IC50 values in various cancer cell lines (e.g., OTS514 IC50 ranges from 0.4 nM to 46 nM across different cell types), their off-target activities may contribute to cytotoxicity, potentially overestimating TOPK dependence [2]. The sub-micromolar activity of HI-TOPK-032 in these models provides a more conservative estimate of TOPK-driven proliferation and may better reflect on-target effects.

Medulloblastoma Cell Viability IC50 in Cancer Cells

Physicochemical Characterization: HI-TOPK-032 Has Defined Solubility and Formulation Parameters for In Vivo Use

HI-TOPK-032 has a defined solubility profile: 4 mg/mL (10.82 mM) in DMSO, insoluble in water and ethanol . A validated in vivo formulation exists (5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O) yielding a clear solution at 0.1 mg/mL . In contrast, OTS964 has higher DMSO solubility (76 mg/mL, 177 mM) but is also water-insoluble [1]. OTS514's solubility data is less consistently reported across vendors. The availability of a validated in vivo formulation for HI-TOPK-032 reduces the experimental burden of solubility optimization and ensures reproducible dosing in animal studies.

Solubility Formulation In Vivo Dosing

Defined Application Scenarios for HI-TOPK-032 in Oncology and Immuno-Oncology Research


Colorectal Cancer Xenograft Studies Requiring a Clean Selectivity Profile

HI-TOPK-032 is the preferred TOPK inhibitor for in vivo colorectal cancer models. Administration of 5-10 mg/kg three times weekly significantly suppresses HCT116 and HT-29 xenograft tumor growth without inducing weight loss, as demonstrated in the original characterization study [1]. The compound's minimal off-target activity against Src family kinases and CDKs reduces the risk of confounding phenotypes related to kinase promiscuity, making it ideal for proof-of-concept studies linking TOPK inhibition to tumor growth suppression.

Immuno-Oncology: Enhancing NK Cell and CAR-T Cell Efficacy

HI-TOPK-032 enhances the antitumor activity of adoptive cell therapies. In ovarian cancer models, combining HI-TOPK-032 with NK-92MI cells increased tumor infiltration and extended survival in OVCAR3Luc xenografts [2]. In hepatocellular carcinoma, HI-TOPK-032 augmented the efficacy of CAR-T cells by upregulating central memory CD8+ T cell frequency, despite not suppressing tumor growth as a monotherapy [3]. This immuno-modulatory property distinguishes HI-TOPK-032 from OTS514/OTS964, which have not been extensively characterized in combination with cell therapies and may exhibit immunosuppressive off-target effects.

Topical Formulation Development for UV-Induced Skin Carcinogenesis

HI-TOPK-032 has undergone comprehensive physicochemical characterization, including SEM, XRPD, DSC, and membrane permeation studies using Strat-M synthetic membranes [4]. In vitro cell viability assays confirmed 100% viability in HaCaT keratinocytes and NHEKs up to 10 µM, supporting its safety for topical application [4]. These data position HI-TOPK-032 as a lead candidate for developing topical formulations to prevent or treat UV-induced squamous cell carcinoma, a niche application where the nanomolar-potency OTS compounds have not been evaluated.

Chemical Probe Studies in Medulloblastoma and CNS Tumors

The sub-micromolar antiproliferative activity of HI-TOPK-032 in Daoy (IC50 = 1.241 μM) and D341 (IC50 = 1.335 μM) medulloblastoma cells establishes its utility as a chemical probe for CNS malignancies [5]. The compound's defined selectivity and lack of CDK11 inhibition are critical for accurate interpretation of cell cycle and apoptosis assays in neural tumor models, where CDK11 activity is highly relevant.

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